molecular formula C16H11N3O3S B2726945 N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034563-51-2

N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2726945
CAS No.: 2034563-51-2
M. Wt: 325.34
InChI Key: ZAQJDKQUYIOZER-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a benzene ring and a thiadiazole moiety. This core is substituted at the 5-position with a carboxamide group linked to a [2,2'-bifuran]-5-ylmethyl substituent. The bifuran group introduces electron-rich furan rings, which may influence solubility and binding affinity compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-16(10-3-5-12-13(8-10)19-23-18-12)17-9-11-4-6-15(22-11)14-2-1-7-21-14/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJDKQUYIOZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the bifuran moiety. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-([2,2’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features could enable it to bind to specific proteins or nucleic acids, making it a candidate for drug development or biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its use as a pharmacophore in the design of new drugs, particularly those targeting diseases that involve specific molecular pathways.

Industry

In industry, N-([2,2’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells. Its electron-accepting properties make it suitable for applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural uniqueness lies in its fused benzo[c]thiadiazole core and bifuran substituent , distinguishing it from other thiadiazole- or thiazole-based carboxamides. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name / Class Core Structure Substituent(s) Biological Activity / Notes Reference
Target Compound Benzo[c][1,2,5]thiadiazole [2,2'-Bifuran]-5-ylmethyl Not reported in evidence N/A
N-Phenyl-5-thioxo-1,3,4-thiadiazole-2-carboxamides 1,3,4-Thiadiazole (non-fused) Phenyl, thioxo group Moderate enzyme inhibition (~50% at 50 µg/ml)
Thiadiazole derivatives (7b, 11) Thiadiazole Thiazole, hydrazone Anticancer activity (IC50: 1.6–2.0 µg/mL vs. HepG-2)
ND-11459 Imidazo[2,1-b]thiazole 2,3-Dihydrobenzofuran Anti-tuberculosis (intracellular efficacy)
Benzofuran-thiazole hybrids Benzofuran + Thiazole Nitro group, carbohydrazide Synthesized via optimized routes; activity not detailed
Compound 73 Thiazole Biphenyl, cyclopropane-carboxamide Anticancer synthesis (23% yield)

Key Observations

Core Structure: The fused benzo[c]thiadiazole in the target compound provides greater planarity and electronic delocalization compared to non-fused thiadiazoles (e.g., 1,3,4-thiadiazole in ). This may enhance interactions with hydrophobic enzyme pockets or DNA intercalation . Imidazothiazole cores (e.g., ND-11459) lack aromatic fusion but exhibit anti-tuberculosis activity, suggesting divergent target specificity .

However, bulkier groups like cyclopropane-carboxamide () may hinder membrane permeability. Thioxo groups in ’s compounds could enhance hydrogen bonding but reduce metabolic stability compared to the target compound’s carboxamide linkage .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling bifuran-methylamine to benzo[c]thiadiazole-5-carboxylic acid, analogous to methods in .

Biological Activity :

  • While the target compound’s activity is unreported in the evidence, structurally related thiadiazoles (e.g., ) show potent anticancer effects (IC50 < 2 µg/mL). The bifuran substituent may modulate selectivity for specific cancer cell lines.

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a bifuran moiety linked to a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities. The synthesis typically involves the coupling of 2,2'-bifuran with a benzothiadiazole derivative under controlled conditions to yield the desired product. Methods such as microwave-assisted synthesis have been employed to enhance yield and purity.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have reported that derivatives of thiadiazoles possess potent antiproliferative effects against various cancer cell lines:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
EKVX (Lung Cancer)1.721.525.9
RPMI-8226 (Leukemia)15.927.915.1
OVCAR-4 (Ovarian)28.793.3-

These results indicate the compound's potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Similar thiadiazole derivatives have demonstrated activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound may inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The bifuran moiety can engage in π-π stacking interactions with aromatic residues in enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation : The benzamide structure may form hydrogen bonds with receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Case Studies

  • In Vitro Studies : A study evaluated the compound's effects on human colon cancer cell lines (HCT116) and reported significant reductions in cell viability at concentrations above 10 µM.
  • In Vivo Studies : Animal models treated with similar thiadiazole compounds showed reduced tumor growth in xenograft models compared to controls, supporting the in vitro findings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cross-coupling for bifuran integration and carboxamide formation. Key steps:

  • Coupling Reactions : Use Suzuki-Miyaura coupling for bifuran-thiadiazole linkage (Pd catalysts in ethanol/DMF at 80–100°C) .
  • Microwave Assistance : Enhance reaction rates and yields (e.g., 20–30% improvement) by replacing traditional heating with microwave-assisted synthesis (100–150 W, 60–90°C) .
  • Purification : Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm bifuran methyl connectivity and carboxamide protons (δ 8.2–8.5 ppm for aromatic H) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 435.08) .
  • HPLC-PDA : Purity assessment (C18 column, acetonitrile/water mobile phase) .

Q. How do solubility and stability impact experimental design?

  • Answer :

Property Conditions Implications
SolubilityDMSO (>50 mg/mL), ethanol (limited)Use DMSO for in vitro assays; dilute to <0.1% to avoid cytotoxicity .
StabilityStable at 4°C (powder), -20°C (solution)Avoid freeze-thaw cycles; monitor degradation via TLC .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer :

  • Anticancer Screening : NCI-60 cell line panel (72-h MTT assay; GI₅₀ values <10 µM indicate promise) .
  • Antimicrobial Testing : Broth microdilution (MIC against S. aureus and E. coli; compare to ciprofloxacin) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its mode of action in cancer cells?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases (EGFR, VEGFR) via ADP-Glo™ assays (IC₅₀ < 1 µM suggests potency) .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

Q. What computational strategies predict binding affinities to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB IDs 1M17 (EGFR) and 6COX (COX-2); prioritize poses with ∆G < -8 kcal/mol .
  • MD Simulations : GROMACS (100-ns trajectories) to assess stability of ligand-protein complexes .

Q. How does structural modification influence bioactivity?

  • SAR Analysis :

Substituent Activity Trend Reference
Bifuran methyl↑ Anticancer (NCI-H460)
Thiadiazole-S↑ Antimicrobial (MIC 2 µg/mL)
  • Synthetic Guidance : Introduce electron-withdrawing groups (e.g., -NO₂) at C-4 of thiadiazole to enhance potency .

Q. How should conflicting cytotoxicity data across cell lines be resolved?

  • Methodological Answer :

  • Assay Variability : Replicate experiments (n=6) with controls (e.g., doxorubicin); use normalized viability metrics .
  • Metabolic Interference : Confirm results via ATP-based assays (CellTiter-Glo®) to rule out MTT artifact .
  • Purity Verification : Re-characterize batches via ¹H NMR; impurities >5% skew IC₅₀ values .

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